3-Acetyl-2,5-hexanedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

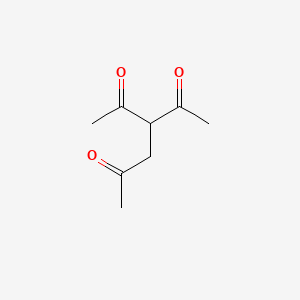

3-Acetyl-2,5-hexanedione, also known as this compound, is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neurotoxicity Studies

3-Acetyl-2,5-hexanedione is structurally related to 2,5-hexanedione, a known neurotoxin. Research has indicated that while 2,5-hexanedione is neurotoxic, this compound does not exhibit the same level of neurotoxicity. A study involving Wistar rats demonstrated that exposure to this compound resulted in significantly less hindlimb weakness compared to those exposed to 2,5-hexanedione. Specifically, the mean scores for hindlimb weakness were 1.4 for rats treated with this compound versus 3.5 for those treated with 2,5-hexanedione .

Protein Binding Interactions

The interaction of this compound with proteins has been a significant area of research. This compound reacts with lysine residues in proteins to form stable adducts. Studies have shown that the binding affinity and stoichiometry of protein adduction differ between this compound and its toxic counterpart. For instance, the binding of 2,5-hexanedione to neurofilament proteins was found to be significantly higher than that of this compound . This difference suggests that while both compounds can modify proteins, the extent and consequences of such modifications vary greatly.

Biomarker for n-Hexane Exposure

This compound has been investigated as a potential biomarker for exposure to n-hexane. The presence of this compound in biological samples can indicate n-hexane exposure due to its metabolic relationship with n-hexane and its toxic metabolite, 2,5-hexanedione. A systematic review highlighted the importance of measuring urinary levels of 2,5-hexanedione as a diagnostic tool for assessing exposure to n-hexane . Furthermore, studies have shown that oxidative stress markers increase in response to exposure to these compounds, indicating potential cellular damage .

Case Study: Neurotoxic Effects and Recovery

A clinical case study involving patients exposed to n-hexane documented the rehabilitation process following treatment for peripheral nerve injury. Patients exhibited symptoms such as limb numbness and weakness but showed significant improvement after receiving symptomatic care and neurotrophic drugs . The presence of this compound was noted as part of the metabolic pathway following n-hexane exposure.

Research Findings: Oxidative Stress Induction

Research has shown that exposure to this compound leads to increased oxidative stress markers in testicular tissues. Histopathological examinations revealed severe lesions characterized by vacuolization and degeneration of testicular tubules due to oxidative damage induced by this compound .

Table: Comparative Binding Affinity of Diketones

| Compound | Binding Affinity (nmol/mg) | Neurotoxicity Level |

|---|---|---|

| 2,5-Hexanedione | High (27.8) | Neurotoxic |

| This compound | Low (0.6) | Non-neurotoxic |

Propriétés

Numéro CAS |

42781-07-7 |

|---|---|

Formule moléculaire |

C8H12O3 |

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

3-acetylhexane-2,5-dione |

InChI |

InChI=1S/C8H12O3/c1-5(9)4-8(6(2)10)7(3)11/h8H,4H2,1-3H3 |

Clé InChI |

XJOUXLQTCBNSBY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C(=O)C)C(=O)C |

SMILES canonique |

CC(=O)CC(C(=O)C)C(=O)C |

Key on ui other cas no. |

42781-07-7 |

Synonymes |

3-acetyl-2,5-hexanedione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.